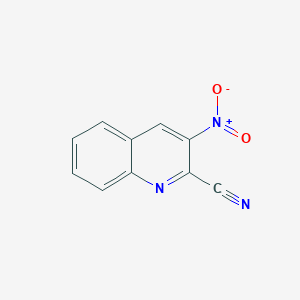

3-Nitroquinoline-2-carbonitrile

Übersicht

Beschreibung

Itriglumide, auch bekannt als CR-2945, ist eine synthetische organische Verbindung, die als Anthranilsäurederivat klassifiziert wird. Es wirkt als Cholezystokinin-B (CCK-B)-Rezeptor-Antagonist, d.h. es hemmt die Wirkung von Cholezystokinin, einem Hormon, das die Verdauung von Fett und Protein stimuliert. Itriglumide hat sich als vielversprechend bei der Behandlung von Magengeschwüren und anderen gastrointestinalen Erkrankungen erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Itriglumide umfasst mehrere Schritte:

- Kondensation des Amin-Zwischenprodukts mit dem Chlorid des 3®-(1-Naphthyl)glutarsäure-Monomethylesters : Diese Reaktion wird unter Verwendung von Triethylamin in heißem Toluol durchgeführt, um den Glutaramidsäureester zu erzeugen.

Kondensation von 3,5-Dimethylisatosäureanhydrid mit 8-Azabicyclo[4.5]decan: Diese Reaktion wird in Gegenwart von Triethylamin im Rückfluss in Toluol durchgeführt, um ein Zwischenprodukt zu bilden.

Reaktion von 3-(1-Naphthyl)glutarsäureanhydrid mit Methanol: Dieser Schritt liefert den racemischen Monomethylester, der dann mit Cinchonin optisch aufgetrennt wird, um den 3®-Monoester zu erhalten.

Hydrolyse des Glutaramidsäureesters: Der letzte Schritt beinhaltet die Hydrolyse mit Natriumhydroxid in einer Mischung aus Methanol, Methylenchlorid und Wasser

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Itriglumide sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die Großproduktion, wie z.B. verbesserte Ausbeuten und kostengünstige Reagenzien.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Itriglumide durchläuft verschiedene chemische Reaktionen, darunter:

Kondensationsreaktionen: Wie in seiner Synthese zu sehen ist, wird Itriglumide durch mehrere Kondensationsschritte gebildet.

Hydrolyse: Der letzte Schritt in seiner Synthese beinhaltet die Hydrolyse, um die aktive Verbindung zu erzeugen.

Gängige Reagenzien und Bedingungen

Triethylamin: Als Base in Kondensationsreaktionen verwendet.

Toluol: Ein Lösungsmittel für Rückflussreaktionen.

Methanol: Wird bei der Bildung des racemischen Monomethylesters verwendet.

Natriumhydroxid: Wird im Hydrolyseschritt verwendet.

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Itriglumide selbst, wobei Zwischenprodukte wie der Glutaramidsäureester und der 3®-Monoester wichtige Schritte in seiner Synthese sind .

Wissenschaftliche Forschungsanwendungen

Itriglumide wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen hin untersucht:

Gastrointestinale Erkrankungen: Es hat sich bei der Behandlung von Magengeschwüren als vielversprechend erwiesen, indem es die Magensäuresekretion hemmt und die Magenentleerung beschleunigt.

Wirkmechanismus

Itriglumide entfaltet seine Wirkung, indem es an die CCK-B-Rezeptoren bindet und diese hemmt. Diese Hemmung reduziert die Wirkung von Cholezystokinin, was zu einer verringerten Magensäuresekretion und möglicherweise zu einer beschleunigten Magenentleerung führt. Zu den beteiligten molekularen Zielstrukturen gehören die CCK-B-Rezeptoren im Magen-Darm-Trakt und im Gehirn .

Wissenschaftliche Forschungsanwendungen

Itriglumide has been extensively studied for its potential therapeutic applications:

Gastrointestinal Disorders: It has shown promise in treating peptic ulcer disease by inhibiting gastric acid secretion and accelerating gastric emptying.

Anxiety Disorders: Research indicates that itriglumide, in combination with other receptor antagonists, can attenuate anxiety-like behavior induced by stress.

Cancer Research: As a CCK-B receptor antagonist, itriglumide is being explored for its potential in cancer therapy, particularly in tumors expressing CCK-B receptors.

Wirkmechanismus

Itriglumide exerts its effects by binding to and inhibiting the CCK-B receptors. This inhibition reduces the action of cholecystokinin, leading to decreased gastric acid secretion and potentially accelerating gastric emptying. The molecular targets involved include the CCK-B receptors in the gastrointestinal tract and the brain .

Vergleich Mit ähnlichen Verbindungen

Itriglumide wird mit anderen CCK-B-Rezeptor-Antagonisten wie diesen verglichen:

- L-365260

- YM-022

- RP-73870

- S-0509

- Spiroglumide

Itriglumide zeichnet sich durch seine deutlich bessere Bioverfügbarkeit und seine kombinierten antisekretorischen und antiulzerösen Wirkungen aus .

Eigenschaften

IUPAC Name |

3-nitroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O2/c11-6-9-10(13(14)15)5-7-3-1-2-4-8(7)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYRSXCXRBMWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628593 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-61-6 | |

| Record name | 3-Nitroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)